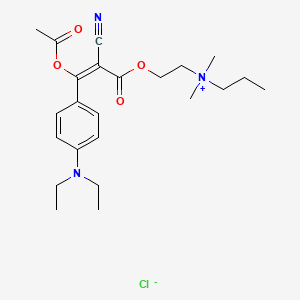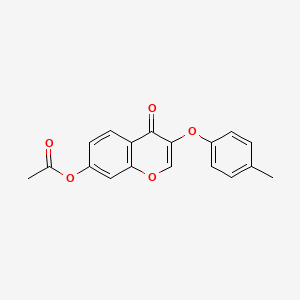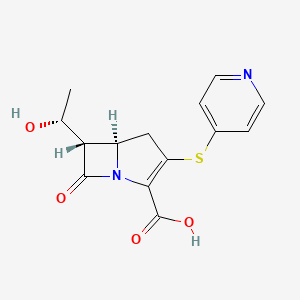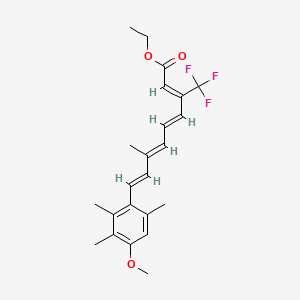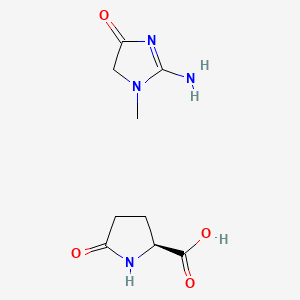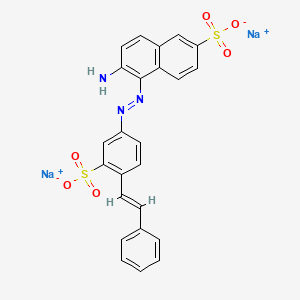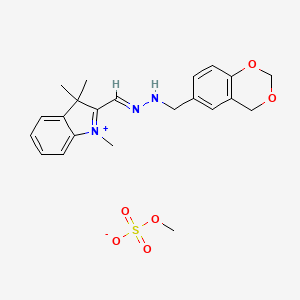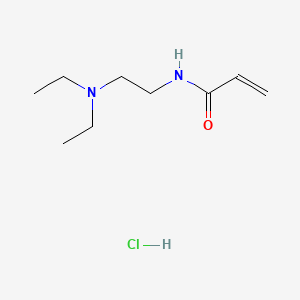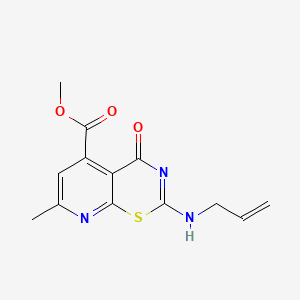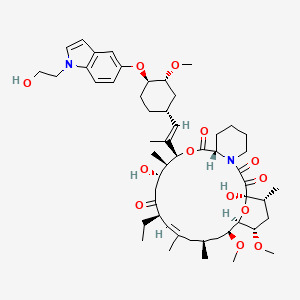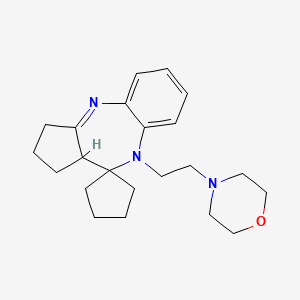
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(1H),1’-cyclopentane), 2,3,9,10a-tétrahydro-9-(2-(4-morpholinyl)éthyl)- est un composé organique complexe connu pour sa structure spiro unique. Ce composé est caractérisé par une liaison spiro entre une benzodiazépine et un cycle cyclopentane, ce qui lui confère des propriétés chimiques et physiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Spiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(1H),1’-cyclopentane), 2,3,9,10a-tétrahydro-9-(2-(4-morpholinyl)éthyl)- implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à condenser un dérivé d'o-phénylènediamine avec un dérivé de cyclopentanone en milieu acide, suivie d'une cyclisation et d'une formation spiro. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir des rendements élevés et la pureté .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la sécurité. Les méthodes industrielles peuvent inclure des réactions en continu et l'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres réactionnels .
Analyse Des Réactions Chimiques
Types de réactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(1H),1’-cyclopentane), 2,3,9,10a-tétrahydro-9-(2-(4-morpholinyl)éthyl)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Solvants halogénés et catalyseurs comme le palladium sur carbone.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet la création de nouveaux matériaux aux propriétés spécifiques.
Biologie
En recherche biologique, Spiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(1H),1’-cyclopentane), 2,3,9,10a-tétrahydro-9-(2-(4-morpholinyl)éthyl)- est étudié pour son potentiel en tant que pharmacophore. Il peut interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments .
Médecine
En chimie médicinale, ce composé est exploré pour ses effets thérapeutiques potentiels. Il peut présenter une activité contre certaines maladies, notamment les troubles neurologiques et les cancers .
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de sa stabilité et de sa réactivité .
Mécanisme d'action
Le mécanisme d'action de Spiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(1H),1’-cyclopentane), 2,3,9,10a-tétrahydro-9-(2-(4-morpholinyl)éthyl)- implique son interaction avec des cibles moléculaires spécifiques. Il peut se lier à des récepteurs ou des enzymes, modulant leur activité. Les voies impliquées peuvent inclure la transduction du signal, l'expression des gènes et les processus métaboliques .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)- is studied for its potential as a pharmacophore. It may interact with various biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, including neurological disorders and cancers .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Composés similaires
1,5-Benzodiazépines : Ces composés partagent une structure de base similaire, mais n'ont pas la liaison spiro.
Benzimidazoles : Ces composés ont un cycle benzénique similaire fusionné à un cycle imidazole, mais diffèrent par leurs propriétés chimiques et leurs applications.
Unicité
L'unicité de Spiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(1H),1’-cyclopentane), 2,3,9,10a-tétrahydro-9-(2-(4-morpholinyl)éthyl)- réside dans sa structure spiro, qui lui confère une réactivité et une stabilité chimiques distinctes. Ceci en fait un composé précieux pour diverses applications scientifiques et industrielles .
Propriétés
Numéro CAS |
93464-34-7 |
|---|---|
Formule moléculaire |
C22H31N3O |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
4-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)morpholine |
InChI |
InChI=1S/C22H31N3O/c1-2-9-21-20(7-1)23-19-8-5-6-18(19)22(10-3-4-11-22)25(21)13-12-24-14-16-26-17-15-24/h1-2,7,9,18H,3-6,8,10-17H2 |
Clé InChI |
TYLLWPZSHLOXSP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCN5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
